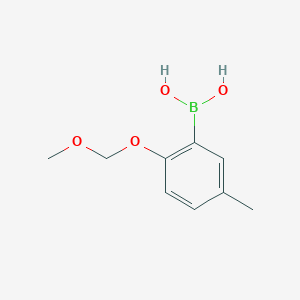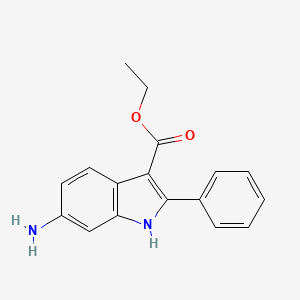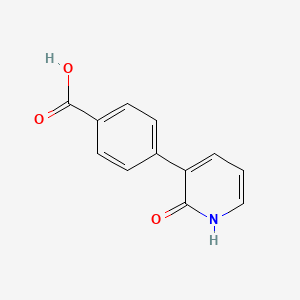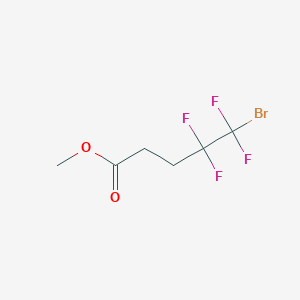
6-(4-Cyanophenyl)picolinic acid
説明
6-(4-Cyanophenyl)picolinic acid is a chemical compound with the molecular formula C13H8N2O2 and a molecular weight of 224.22 . It is also known as 6-(4-cyanophenyl)pyridine-2-carboxylic acid .
Molecular Structure Analysis
The molecular structure of 6-(4-Cyanophenyl)picolinic acid is characterized by a pyridine ring attached to a carboxylic acid group and a phenyl ring with a cyano group . The canonical SMILES representation is C1=CC(=NC(=C1)C(=O)O)C2=CC=C(C=C2)C#N .Physical And Chemical Properties Analysis
6-(4-Cyanophenyl)picolinic acid has a molecular weight of 224.22 and a molecular formula of C13H8N2O2 . It has a complexity of 326 and a topological polar surface area of 74Ų . The compound is canonicalized, with a covalently-bonded unit count of 1 .科学的研究の応用
Coordination Chemistry and Sensitization
Picolinic acid derivatives have been utilized as ligands in the synthesis of metal complexes. For instance, phosphoryl picolinic acids serve as effective sensitizers for europium and terbium, showcasing their potential in luminescence applications. These ligands, when complexed with lanthanide ions, exhibit enhanced stability and luminescent properties, making them suitable for photophysical studies and potential applications in sensing and bioimaging (Andres & Chauvin, 2011).
Material Science and OLEDs
Picolinic acid derivatives are critical in the development of materials for organic light-emitting diodes (OLEDs). The synthesis and characterization of iridium complexes containing picolinic acid derivatives have shown promising optoelectronic properties. These materials offer a pathway to improve the performance of polymer light-emitting devices, highlighting the role of picolinic acid derivatives in advancing OLED technology. For example, iridium complexes with picolinic acid N-oxide as the ancillary ligand have been synthesized for applications in phosphorescent organic light-emitting diodes, demonstrating high efficiency and bright deep-blue emissions (Seo et al., 2010).
Catalysis and Coordination Polymers
Picolinate derivatives have been used to synthesize coordination polymers with metals such as zinc and cadmium. These polymers exhibit unique structural features and have been explored for their photocatalytic activity, contributing to the understanding of their potential in environmental applications and material chemistry (Gu et al., 2017).
Environmental and Biological Applications
The biodegradation of picolinic acid by specific bacterial strains, such as Rhodococcus sp., has been studied, demonstrating the potential for bioremediation of environments polluted with picolinic acid. This research provides insights into the metabolic pathways involved in the degradation of picolinic acid and its derivatives, highlighting their significance in environmental science (Zhang et al., 2019).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-(4-cyanophenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c14-8-9-4-6-10(7-5-9)11-2-1-3-12(15-11)13(16)17/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOFKVSKLJDCSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90687001 | |
| Record name | 6-(4-Cyanophenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90687001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Cyanophenyl)picolinic acid | |
CAS RN |
1261929-53-6 | |
| Record name | 6-(4-Cyanophenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90687001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



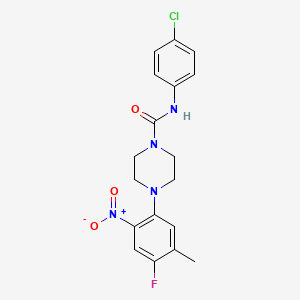
![4-[(2,2,2-Trifluoroethyl)amino]phenol](/img/structure/B1425077.png)
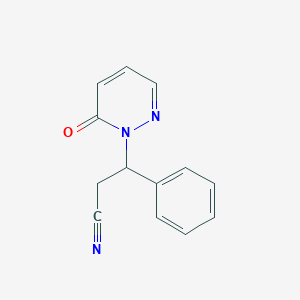
![9-Ethoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B1425080.png)


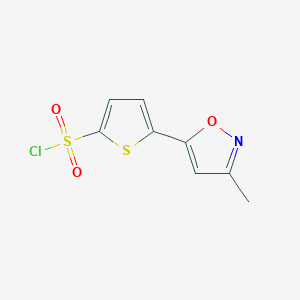
![3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid](/img/structure/B1425085.png)
